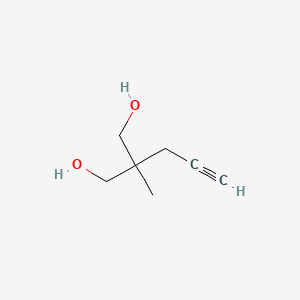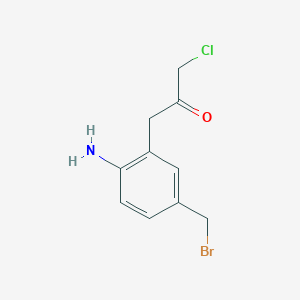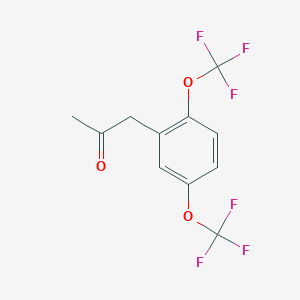![molecular formula C11H18O4 B14067952 4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethoxymethyl)bicyclo[221]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane core with a carboxylic acid group and a dimethoxymethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting adduct is then subjected to functional group transformations to introduce the carboxylic acid and dimethoxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dimethoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid: Similar bicyclic structure with two carboxylic acid groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar bicyclic structure with a carboxylic acid group at a different position.
Uniqueness
4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and potential therapeutic uses.
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
4-(dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-14-9(15-2)11-5-3-10(7-11,4-6-11)8(12)13/h9H,3-7H2,1-2H3,(H,12,13) |
InChIキー |
FGYYISHVCHJETF-UHFFFAOYSA-N |
正規SMILES |
COC(C12CCC(C1)(CC2)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


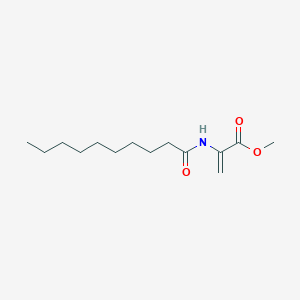
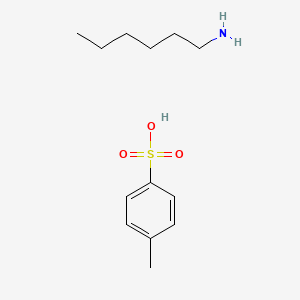
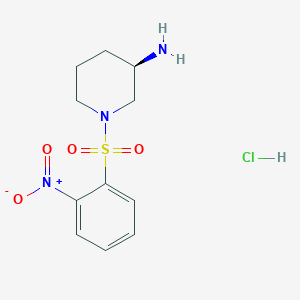
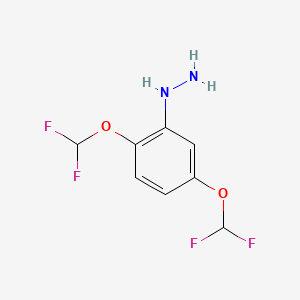
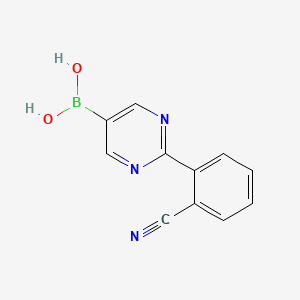
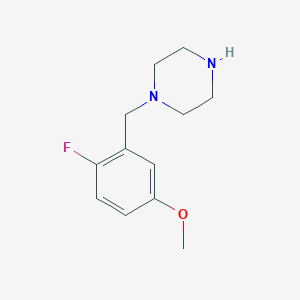
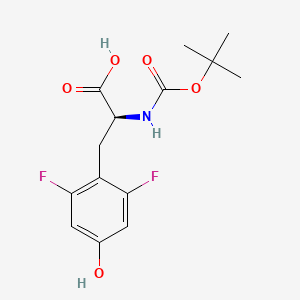
![(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067901.png)
![2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14067909.png)
![7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14067914.png)
![Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate](/img/structure/B14067930.png)
